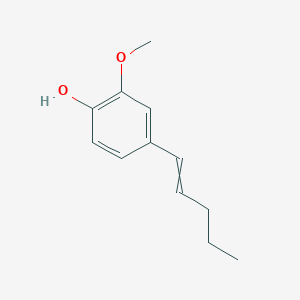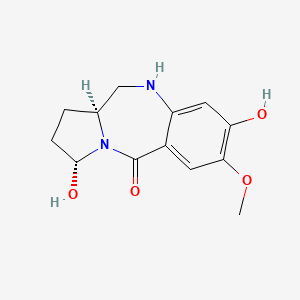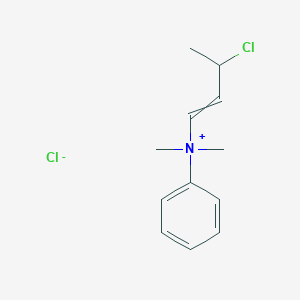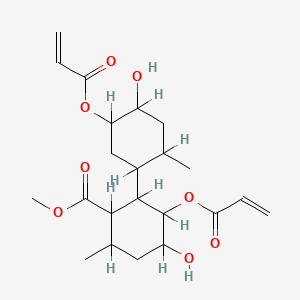
Methyl 5',6-bis(acryloyloxy)-4',5-dihydroxy-2',3-dimethyl(1,1'-bicyclohexyl)-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate is a complex organic compound characterized by its unique bicyclohexyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclohexyl core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of hydroxyl groups: The hydroxyl groups at positions 4’ and 5’ can be introduced via selective hydroxylation reactions.
Acryloyloxy group addition: The acryloyloxy groups are added through esterification reactions using acryloyl chloride and a suitable base.
Methyl ester formation: The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acryloyloxy groups can be reduced to form the corresponding alcohols.
Substitution: The acryloyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its reactive acryloyloxy groups.
Wirkmechanismus
The mechanism of action of Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate involves its interaction with specific molecular targets. The acryloyloxy groups can undergo polymerization reactions, forming cross-linked networks that are useful in material science. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5’,6-bis(methacryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate
- Methyl 5’,6-bis(butyryloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate
Uniqueness
Methyl 5’,6-bis(acryloyloxy)-4’,5-dihydroxy-2’,3-dimethyl(1,1’-bicyclohexyl)-2-carboxylate is unique due to its combination of acryloyloxy and hydroxyl functional groups, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring both polymerization and hydrogen bonding capabilities.
Eigenschaften
CAS-Nummer |
67952-52-7 |
|---|---|
Molekularformel |
C22H32O8 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
methyl 4-hydroxy-2-(4-hydroxy-2-methyl-5-prop-2-enoyloxycyclohexyl)-6-methyl-3-prop-2-enoyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H32O8/c1-6-17(25)29-16-10-13(11(3)8-14(16)23)20-19(22(27)28-5)12(4)9-15(24)21(20)30-18(26)7-2/h6-7,11-16,19-21,23-24H,1-2,8-10H2,3-5H3 |
InChI-Schlüssel |
GAMZTBFTHPAOHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(CC1C2C(C(CC(C2OC(=O)C=C)O)C)C(=O)OC)OC(=O)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


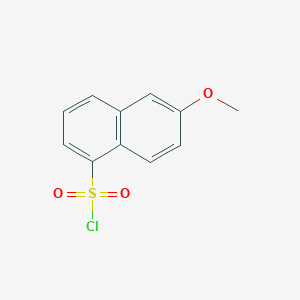
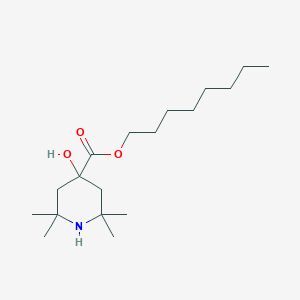
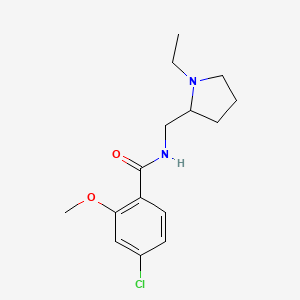


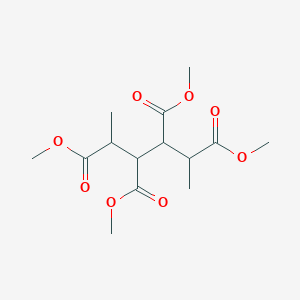
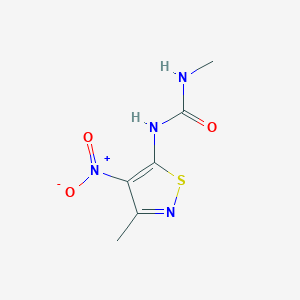


![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)

